Lipophilicity Modulation: LogP Shift Relative to the 2-Oxolanyl Regioisomer
The target compound, 3-(oxolan-3-ylmethyl)piperidine (CAS 1343002-68-5), exhibits a computed LogP of 1.01 (Fluorochem) to 1.1 (PubChem XLogP3), which is lower than the LogP of 1.14 reported for the regioisomeric 3-((tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7) . The ≈0.10–0.13 log unit reduction indicates marginally higher polarity and aqueous solubility for the 3-oxolanyl derivative, a property that can favour CNS drug candidates where excessive lipophilicity is associated with higher metabolic clearance and promiscuous off-target binding [1].
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 1.01 (Fluorochem); XLogP3 = 1.1 (PubChem) |
| Comparator Or Baseline | 3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS 1220035-77-7): LogP = 1.14 (Fluorochem); LogP = 1.14 (ChemBase) |
| Quantified Difference | ΔLogP ≈ +0.10 to +0.13 (target more polar) |
| Conditions | Computed LogP values from vendor technical datasheets and PubChem XLogP3 algorithm; no experimental log D₇.₄ data available. |
Why This Matters
A lower LogP within the optimal CNS range (1–3) suggests marginally improved solubility and reduced non-specific binding risk, which can be decisive when selecting a building block for fragment-based CNS programmes.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. ACS Chem. Neurosci. 2010, 1 (6), 435–449. 'Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach.' (Establishes LogP <3 as desirable for CNS candidates). View Source
